2-Fluoro-4-hydrazinylbenzonitrile 2-Fluoro-4-hydrazinylbenzonitrile
Brand Name: Vulcanchem
CAS No.: 129946-64-1
VCID: VC21286530
InChI: InChI=1S/C7H6FN3/c8-7-3-6(11-10)2-1-5(7)4-9/h1-3,11H,10H2
SMILES: C1=CC(=C(C=C1NN)F)C#N
Molecular Formula: C7H6FN3
Molecular Weight: 151.14 g/mol

2-Fluoro-4-hydrazinylbenzonitrile

CAS No.: 129946-64-1

Cat. No.: VC21286530

Molecular Formula: C7H6FN3

Molecular Weight: 151.14 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-4-hydrazinylbenzonitrile - 129946-64-1

Specification

CAS No. 129946-64-1
Molecular Formula C7H6FN3
Molecular Weight 151.14 g/mol
IUPAC Name 2-fluoro-4-hydrazinylbenzonitrile
Standard InChI InChI=1S/C7H6FN3/c8-7-3-6(11-10)2-1-5(7)4-9/h1-3,11H,10H2
Standard InChI Key XKDHTIZJANLUPZ-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1NN)F)C#N
Canonical SMILES C1=CC(=C(C=C1NN)F)C#N

Introduction

Physical and Chemical Properties

Basic Properties

2-Fluoro-4-hydrazinylbenzonitrile possesses well-defined physical and chemical properties that are fundamental to understanding its behavior in various chemical environments. Table 1 summarizes these key properties.

Table 1: Physical and Chemical Properties of 2-Fluoro-4-hydrazinylbenzonitrile

PropertyValueReference
CAS Registry Number129946-64-1
Molecular FormulaC₇H₆FN₃
Molecular Weight151.14 g/mol
Melting Point136 °C
AppearanceNot specified in literature-
IUPAC Name2-fluoro-4-hydrazinylbenzonitrile

Structural Identifiers

For computational and database purposes, 2-Fluoro-4-hydrazinylbenzonitrile is represented by several standardized identifiers, as shown in Table 2.

Table 2: Structural Identifiers of 2-Fluoro-4-hydrazinylbenzonitrile

Identifier TypeValueReference
SMILESN#CC1=CC=C(C=C1F)NN
Canonical SMILESN#CC1=CC=C(C=C1F)NN
InChIInChI=1S/C7H6FN3/c8-7-3-6(11-10)2-1-5(7)4-9/h1-3,11H,10H2
InChIKeyXKDHTIZJANLUPZ-UHFFFAOYSA-N

Structural Characteristics

The molecular structure of 2-Fluoro-4-hydrazinylbenzonitrile combines several important functional groups that influence its chemical behavior:

  • The fluorine atom at the 2-position enhances metabolic stability and influences the electronic distribution within the aromatic ring, making it more susceptible to nucleophilic attack.

  • The hydrazinyl group (NH-NH₂) at the 4-position provides a nucleophilic center capable of participating in various condensation reactions, particularly with carbonyl compounds .

  • The nitrile group (C≡N) offers opportunities for transformation into other functional groups through hydrolysis, reduction, or addition reactions.

This combination of functional groups creates a molecule with multiple reactive sites, making it valuable for the synthesis of more complex structures, particularly heterocyclic compounds.

Synthesis Methods

Related Synthetic Approaches

Insights into potential synthetic routes can be gained from the preparation of related compounds. For instance, the synthesis of hydrazinylbenzonitrile derivatives often involves:

  • Nitration of a suitable benzonitrile derivative

  • Reduction of the nitro group to an amino group

  • Diazotization followed by reduction to form the hydrazinyl group

These approaches could be adapted for the specific synthesis of 2-Fluoro-4-hydrazinylbenzonitrile, with modifications to account for the electronic effects of the fluorine substituent .

Chemical Reactivity

Reactions of the Hydrazinyl Group

The hydrazinyl moiety in 2-Fluoro-4-hydrazinylbenzonitrile represents one of its most reactive functional groups, participating in various transformations:

  • Condensation Reactions: The hydrazinyl group readily undergoes condensation with aldehydes and ketones to form hydrazones, which are valuable intermediates in heterocyclic synthesis .

  • Acylation Reactions: Formation of hydrazides through reaction with acid chlorides or anhydrides, as evidenced by analogous reactions in related compounds .

  • Oxidation: The hydrazinyl group can undergo oxidation to form azo compounds, which have applications in dye chemistry and materials science.

  • Cyclization Reactions: The hydrazinyl group can participate in various cyclization reactions, particularly for the formation of nitrogen-containing heterocycles such as pyrazoles, triazoles, and tetrazoles .

Research on N'-phenylthiophene-2-carbohydrazide, as mentioned in the literature, demonstrates the synthetic utility of hydrazinyl-containing compounds in forming more complex structures through condensation and cyclization reactions .

Fluorine-Mediated Reactions

The fluorine atom at the 2-position influences the reactivity of 2-Fluoro-4-hydrazinylbenzonitrile in several ways:

  • Electronic Effects: The strong electron-withdrawing nature of fluorine affects the electron density distribution within the aromatic ring, potentially activating certain positions toward nucleophilic attack.

  • Substitution Reactions: Under appropriate conditions, the fluorine atom can be substituted by various nucleophiles, offering a route to further derivatize the compound.

  • Metal-Catalyzed Coupling: Related fluorinated benzonitriles have been shown to participate in palladium-catalyzed coupling reactions, suggesting similar reactivity for 2-Fluoro-4-hydrazinylbenzonitrile .

Nitrile Group Transformations

The nitrile functionality provides additional opportunities for chemical transformations:

  • Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.

  • Reduction: Reduction of the nitrile group can lead to primary amines, which can further participate in various reactions.

  • Addition Reactions: The electrophilic carbon of the nitrile group can undergo addition reactions with various nucleophiles.

Applications in Research and Development

Synthetic Utility

In organic synthesis, 2-Fluoro-4-hydrazinylbenzonitrile offers numerous possibilities:

  • Heterocyclic Synthesis: The compound can serve as a precursor for various nitrogen-containing heterocycles, which are prevalent structural motifs in pharmaceuticals and agrochemicals .

  • Functional Group Transformations: Each functional group (fluorine, hydrazinyl, nitrile) provides opportunities for selective transformations, allowing the creation of diverse chemical structures.

  • Specialty Chemicals: The compound may find applications in the development of specialty chemicals, including dyes, pigments, and materials with specific electronic or optical properties.

Comparative Analysis with Related Compounds

To better understand the properties and potential applications of 2-Fluoro-4-hydrazinylbenzonitrile, it is instructive to compare it with structurally related compounds.

Table 3: Comparison of 2-Fluoro-4-hydrazinylbenzonitrile with Related Compounds

CompoundCAS NumberMolecular FormulaKey Structural DifferencesReference
2-Fluoro-4-hydrazinylbenzonitrile129946-64-1C₇H₆FN₃Reference compound
2-fluoro-3-hydrazinylbenzonitrile HCl2814798-52-0C₇H₇ClFN₃Hydrazinyl at 3-position; HCl salt
3-Hydrazinylbenzonitrile17672-26-3C₇H₇N₃No fluorine; hydrazinyl at 3-position
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile775351-57-0C₁₃H₁₅BFNO₂Boronate ester instead of hydrazinyl

These structural variations can significantly affect properties such as solubility, reactivity, and biological activity. For instance, the position of the hydrazinyl group (3 vs. 4) may influence the compound's ability to interact with biological targets, while the presence of a boronate ester instead of a hydrazinyl group creates opportunities for different synthetic transformations, particularly in cross-coupling reactions .

Research Findings and Future Directions

While direct research on 2-Fluoro-4-hydrazinylbenzonitrile appears limited in the literature, studies on related compounds provide insights into potential applications and research directions.

Synthetic Applications

Research on related benzonitrile derivatives suggests several promising directions:

  • Cross-Coupling Reactions: Studies on fluorinated benzonitriles demonstrate their utility in palladium-catalyzed cross-coupling reactions, suggesting similar potential for 2-Fluoro-4-hydrazinylbenzonitrile in the synthesis of complex molecules .

  • Heterocyclic Chemistry: The formation of triazinyl radicals via nitrogen-centered radical reactions, as described in research on related compounds, indicates potential applications in heterocyclic synthesis .

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